molecular formula C15H18ClNO3S2 B2922796 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034510-52-4

4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2922796
CAS No.: 2034510-52-4
M. Wt: 359.88
InChI Key: GVHFJNYDWGHEIO-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide (CAS 2034510-52-4) is a chemical compound supplied for research purposes. With a molecular formula of C15H18ClNO3S2 and a molecular weight of 359.89 g/mol, this benzenesulfonamide derivative features a thiophene and a hydroxyalkyl chain . Benzenesulfonamide compounds are a significant focus in medicinal chemistry due to their versatile biological activities. They are extensively investigated as inhibitors of carbonic anhydrase isoforms, such as the tumor-associated CA IX, which is a promising target for anticancer drug development . Furthermore, structural analogs featuring the benzenesulfonamide group have been explored as inhibitors of epigenetic targets like BRD4 for acute myeloid leukemia and the HIV-1 capsid (CA) protein for antiviral therapy . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or building block in developing novel pharmacologically active agents. For complete handling, safety, and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

4-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S2/c16-13-3-5-14(6-4-13)22(19,20)17-9-7-12(8-10-18)15-2-1-11-21-15/h1-6,11-12,17-18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHFJNYDWGHEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophen-2-yl pentyl alcohol. This intermediate is then reacted with chlorobenzenesulfonyl chloride under controlled conditions to introduce the benzenesulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in treating various diseases, such as cancer and infectious diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Antiproliferative Activity

Several sulfonamide-thiophene hybrids exhibit notable antiproliferative activity. For example:

  • (Z)-4-(3-Oxo-3-(Thiophen-2-yl)Prop-1-Enylamino)-N-(Thiazol-2-yl)Benzenesulfonamide (26): Exhibited an IC50 of 10.25 μM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 μM). The α,β-unsaturated ketone moiety enhances reactivity with biological targets .
  • (Z)-3-(4-Methoxybenzo[d]Thiazol-2-ylamino)-1-(Thiophen-2-yl)Prop-2-En-1-One (29): Demonstrated an IC50 of 9.39 μM, attributed to the electron-withdrawing methoxy group improving cellular uptake .
Table 1: Key Antiproliferative Sulfonamide-Thiophene Derivatives
Compound Substituents IC50 (μM) Target Cancer Cell Line Reference
Target Compound 5-Hydroxy-3-(thiophen-2-yl)pentyl Pending Under investigation -
Compound 26 Thiazol-2-yl, α,β-unsaturated ketone 10.25 Breast cancer
Compound 29 4-Methoxybenzo[d]thiazol-2-yl 9.39 Breast cancer

Key Insight : The presence of a thiophene ring and sulfonamide group is critical for activity. Hydroxyl groups (as in the target compound) may enhance solubility but require optimization to avoid metabolic instability.

Substituted Benzenesulfonamides with Varied Pharmacological Profiles

  • 4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide : This analogue lacks the thiophene-pentyl chain but features dichlorophenyl substitution. Its crystal structure revealed a C–SO2–NH–C torsion angle of 77.8° , leading to a tilted aromatic ring arrangement (87.9° between planes). This conformational rigidity may limit binding to flexible biological targets .
  • 4-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide: A pyridine-thiophene hybrid with a trifluoromethyl group.
Table 2: Structural and Conformational Comparisons
Compound Key Structural Features Torsion Angle (°) Biological Relevance Reference
Target Compound Thiophen-2-yl, hydroxylated pentyl Unreported Potential enzyme inhibition -
4-Chloro-N-(3,5-Dichlorophenyl) Dichlorophenyl, planar sulfonamide 77.8 Limited flexibility
Compound 26 α,β-unsaturated ketone, thiazole Unreported High reactivity

Key Insight : Flexible substituents (e.g., hydroxylated pentyl) in the target compound may improve target engagement compared to rigid analogues.

Sulfonamides in Infectious Disease Research

  • Its multivalent sulfonamide groups enable strong hydrogen bonding with enzyme active sites .

Biological Activity

4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₈ClN₃O₃S
  • Molecular Weight: 357.84 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary studies indicate that it may inhibit the activity of certain kinases and other enzymes associated with cancer cell proliferation, leading to reduced cell viability and induction of apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)

The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against several bacterial strains, outperforming traditional antibiotics such as ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values suggest a strong potential for use in treating bacterial infections .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. The study highlighted the compound's selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .

Study 2: Antibacterial Properties

In another investigation, the antibacterial activity was assessed using standard broth dilution methods. The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results showed that it possessed a broad spectrum of antibacterial activity with MIC values ranging from 0.5 to 8 µg/mL .

Data Table: Biological Activity Summary

Activity Target IC50/MIC Values Reference
AnticancerMCF-7 (breast cancer)IC50 = 1.5 µM
U-937 (monocytic leukemia)IC50 = 2.1 µM
AntibacterialStaphylococcus aureusMIC = 0.5 µg/mL
Escherichia coliMIC = 8 µg/mL

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